{9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride
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Overview
Description
{9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is characterized by the presence of fluorine atoms and a nitrogen-containing ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of {9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This step involves the construction of the azabicyclo[3.3.1]nonane framework through cyclization reactions.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
{9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
{9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of {9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. The exact pathways involved depend on the specific application and target, but they generally include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar compounds to {9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride include:
{9,9-difluoro-3-azabicyclo[3.3.1]nonane}: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
{9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol: The free base form without the hydrochloride salt, which may affect its solubility and stability.
{9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol acetate:
The uniqueness of this compound lies in its combination of fluorine atoms, hydroxyl group, and hydrochloride salt, which together confer distinct chemical and biological properties.
Properties
CAS No. |
2639441-97-5 |
---|---|
Molecular Formula |
C9H16ClF2NO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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